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Compound of Interest

Compound Name:
(4-Aminopiperidin-1-yl)(thiophen-

2-yl)methanone

Cat. No.: B1309516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of

approved drugs.[1] Its prevalence underscores the importance of a thorough understanding of

the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of its

analogues to de-risk and accelerate drug discovery programs. This technical guide provides an

in-depth overview of the in silico methodologies used to predict the ADMET profiles of

piperidine-containing compounds, complete with data presentation, experimental protocols,

and workflow visualizations.

Data Presentation: Predicted ADMET Properties of
Piperidine Analogues
The following tables summarize key ADMET-related physicochemical and pharmacokinetic

properties for a selection of piperidine analogues, predicted using established computational

models. These in silico predictions offer a valuable first-pass assessment to guide further

experimental investigation.[2]

Table 1: Comparative Physicochemical and ADMET Properties of Selected Piperidine

Analogues
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Property
3-(2-
Cyclohexyleth
yl)piperidine

N-
benzylpiperidi
ne

2-
methylpiperidi
ne

4-
phenylpiperidi
ne

Molecular Weight

( g/mol )
195.35 175.26 99.17 161.24

LogP (o/w) 3.85 2.55 1.10 2.15

Aqueous

Solubility (LogS)

-4.5 (Poorly

soluble)

-3.0 (Slightly

soluble)
-0.5 (Soluble)

-2.5 (Slightly

soluble)

Caco-2

Permeability

(logPapp in 10⁻⁶

cm/s)

0.95 (High) 0.90 (High) 0.15 (Low) 0.45 (Moderate)

Human Intestinal

Absorption (%)
>90% >90% <30% >90%

Blood-Brain

Barrier (BBB)

Permeant

Yes Yes No Yes

P-glycoprotein

(P-gp) Substrate
No Yes No No

CYP1A2 Inhibitor No No No No

CYP2C9 Inhibitor No Yes No No

CYP2C19

Inhibitor
No Yes No No

CYP2D6 Inhibitor Yes Yes No No

CYP3A4 Inhibitor No Yes No No

AMES Toxicity No No No No

hERG I Inhibitor Yes No No No
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Data sourced from in silico predictions.[2] It is important to note that these are theoretical

predictions and experimental validation is required for confirmation.

Table 2: Predicted Pharmacokinetic Properties of Bicyclo (Aryl Methyl) Benzamide Piperidine

Analogues

Ligand

Human
Intestinal
Absorption
(%)

Caco-2
Permeabilit
y (logPapp)

Blood-Brain
Barrier
Permeabilit
y (logBB)

CNS
Permeabilit
y (logPS)

P-gp
Substrate

L6 97.8 1.25 0.28 -1.21
Non-

substrate

L9 97.5 1.21 0.15 -1.45
Non-

substrate

L30 98.2 1.35 0.35 -1.05
Non-

substrate

L31 98.1 1.31 0.31 -1.15
Non-

substrate

L37 97.9 1.28 0.29 -1.18
Non-

substrate

Adapted from a study on GlyT1 inhibitors, where the bicyclo (aryl methyl) benzamide scaffold

may incorporate a piperidine moiety.[3] These values represent in silico predictions.

Experimental Protocols: In Silico ADMET Prediction
The data presented above are generated using a variety of freely available and commercial

software platforms. Below are generalized protocols for utilizing some of the most common

tools in the field.

SwissADME for Physicochemical Properties,
Pharmacokinetics, and Drug-Likeness
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SwissADME is a web-based tool that provides free access to a number of predictive models for

ADMET properties.[4]

Methodology:

Input Preparation: The chemical structure of the piperidine analogue is converted to its

canonical SMILES (Simplified Molecular Input Line Entry System) format. It is crucial to use

an uncharged SMILES string for accurate lipophilicity predictions.[4]

Web Server Submission: The SMILES string is pasted into the input box on the SwissADME

website (--INVALID-LINK--). The tool can process multiple molecules simultaneously.

Execution and Data Retrieval: The prediction is run, and the results are displayed in a

comprehensive table. This table includes a wide range of parameters:

Physicochemical Properties: Molecular Weight, LogP (consensus prediction from multiple

models like XLOGP3, WLOGP, MLOGP, and iLOGP), Water Solubility (LogS), and Polar

Surface Area (TPSA).[4][5][6]

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation

(visualized through the "BOILED-Egg" model), P-glycoprotein (P-gp) substrate prediction,

and inhibition of major Cytochrome P450 (CYP) isoforms (CYP1A2, CYP2C19, CYP2C9,

CYP2D6, CYP3A4).[4][7]

Drug-Likeness: Evaluation based on established rules such as Lipinski's Rule of Five,

Ghose filter, Veber filter, and Egan rule.[3][5]

Medicinal Chemistry: Alerts for PAINS (pan-assay interference compounds) and other

undesirable structural motifs.

Data Analysis: The output data is analyzed to assess the overall ADMET profile of the

piperidine analogue. The "Bioavailability Radar" provides a quick visual assessment of drug-

likeness.[6]

admetSAR for Comprehensive ADMET Profiling
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admetSAR is a comprehensive database and prediction tool for a wide range of ADMET

properties.[8]

Methodology:

Input: The SMILES string of the piperidine analogue is submitted to the admetSAR web

server (910]

Model Selection: The platform hosts over 40 predictive models for various ADMET

endpoints.[8] The user can typically run a comprehensive analysis that covers:

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, and Oral

Bioavailability.

Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).

Metabolism: Substrate or inhibitor potential for various CYP450 isoforms.

Excretion: Prediction of renal organic cation transporter (OCT2) substrate status.

Toxicity: Ames mutagenicity, Carcinogenicity, and human Ether-à-go-go-Related Gene

(hERG) inhibition.

Prediction and Interpretation: The server provides predictions for each selected endpoint,

often as a probability or a classification (e.g., positive/negative, high/low). The results are

presented in a detailed report.[10]

ProTox-II for Toxicity Prediction
ProTox-II is a specialized web server for predicting the toxicity of small molecules.

Methodology:

Input: The SMILES string of the piperidine analogue is provided as input on the ProTox-II

website.

Toxicity Endpoint Prediction: The tool predicts various toxicity endpoints, including:
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Acute Toxicity: LD50 values and toxicity classes.

Organ Toxicity: Hepatotoxicity.

Toxicological Pathways: Insights into potential adverse outcome pathways (AOPs).

Toxicity Targets: Prediction of potential protein targets associated with toxicity.

Analysis: The results are analyzed to identify potential toxicity liabilities of the piperidine

analogue.

Visualization of In Silico ADMET Workflow
The following diagrams, generated using the DOT language, illustrate the typical workflows for

in silico ADMET prediction in a drug discovery context.
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General workflow for in silico ADMET prediction of a candidate compound.
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Iterative cycle of in silico ADMET-guided hit-to-lead optimization.

Conclusion
In silico ADMET prediction is an indispensable tool in modern drug discovery, enabling the

early identification and mitigation of potential pharmacokinetic and toxicity issues. For research

programs focused on piperidine analogues, the application of the methodologies and workflows

described in this guide can significantly enhance the efficiency of identifying high-quality drug

candidates. By integrating computational predictions with experimental data, researchers can

make more informed decisions, ultimately reducing attrition rates and accelerating the delivery

of new therapeutics to the clinic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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